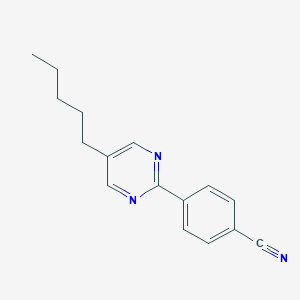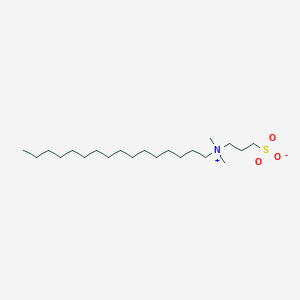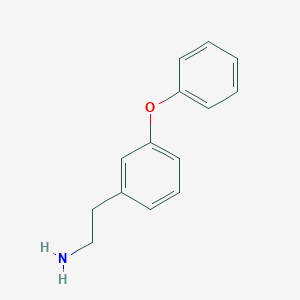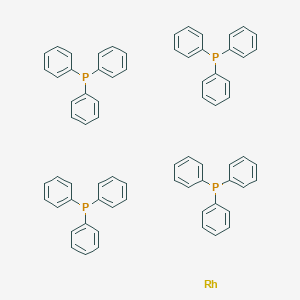
四(三苯基膦)氢化铑(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the chemical formula HRh[P(C₆H₅)₃]₄. This compound consists of a rhodium(I) center complexed with four triphenylphosphine ligands and one hydride. It is known for its idealized C₃v symmetry and is widely used as a homogeneous catalyst in hydrogenation and related reactions .
科学研究应用
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions
Biology: The compound’s catalytic properties are explored in biochemical studies to understand enzyme-like activities and reaction mechanisms.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
作用机制
Target of Action
Hydridotetrakis(triphenylphosphine)rhodium(I) is a coordination complex with the formula HRh[P(C 6 H 5) 3] 4 . It primarily targets alkenes and alkynes , acting as a homogeneous catalyst for their hydrogenation and hydrosilylation .
Mode of Action
The compound consists of a Rh(I) center complexed to four triphenylphosphine (PPh 3) ligands and one hydride . In the presence of base, H 2, and additional triphenylphosphine, Wilkinson’s catalyst (chloridotris (triphenylphosphane)rhodium (I)) converts to HRh (PPh 3) 4 . This interaction with its targets leads to the hydrogenation of alkenes and hydrosilylation of alkynes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of alkenes and hydrosilylation of alkynes . The downstream effects of these reactions include the formation of new compounds with altered properties, which can be used in various industrial applications.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of alkenes and alkynes into different compounds through hydrogenation and hydrosilylation . These transformations can lead to products with desirable properties for various applications.
生化分析
Biochemical Properties
Hydridotetrakis(triphenylphosphine)rhodium(I) is known for its role as a catalyst in hydrogenation and hydrosilylation of alkynes
Molecular Mechanism
The molecular mechanism of action of Hydridotetrakis(triphenylphosphine)rhodium(I) is primarily related to its role as a catalyst in hydrogenation and hydrosilylation of alkynes
准备方法
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of a base, hydrogen gas, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh₃)₃} + \text{H₂} + \text{KOH} + \text{PPh₃} \rightarrow \text{RhH(PPh₃)₄} + \text{H₂O} + \text{KCl} ]
This method involves the conversion of Wilkinson’s catalyst to Hydridotetrakis(triphenylphosphine)rhodium(I) under specific reaction conditions.
化学反应分析
Hydridotetrakis(triphenylphosphine)rhodium(I) primarily undergoes hydrogenation reactions. It acts as a catalyst in the hydrogenation of alkenes and hydrosilylation of alkynes . The compound facilitates the addition of hydrogen to unsaturated organic compounds, converting them into saturated ones. Common reagents used in these reactions include hydrogen gas and various alkenes or alkynes. The major products formed are the corresponding saturated hydrocarbons.
相似化合物的比较
Hydridotetrakis(triphenylphosphine)rhodium(I) can be compared with other rhodium-based catalysts such as:
Wilkinson’s Catalyst (chloridotris(triphenylphosphane)rhodium(I)): While both are used in hydrogenation reactions, Hydridotetrakis(triphenylphosphine)rhodium(I) is more specialized for certain reactions due to its unique structure.
Tris(triphenylphosphine)rhodium(I) chloride: This compound is also used in hydrogenation but has different reactivity and selectivity profiles
Hydridotetrakis(triphenylphosphine)rhodium(I) stands out due to its high efficiency and specific catalytic properties, making it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
18284-36-1 |
|---|---|
分子式 |
C72H61P4Rh- |
分子量 |
1153.1 g/mol |
IUPAC 名称 |
hydride;rhodium;triphenylphosphane |
InChI |
InChI=1S/4C18H15P.Rh.H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H;;/q;;;;;-1 |
InChI 键 |
PIMKISHNFGFICW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
规范 SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Pictograms |
Irritant |
同义词 |
Hydridotetrakis(triphenylphosphine)rhodium; Hydrogen tetrakis(triphenyl phosphine)rhodium; Hydrotetrakis(triphenylphosphine)rhodium; Tetrakis(triphenylphosphine)rhodium hydride; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)

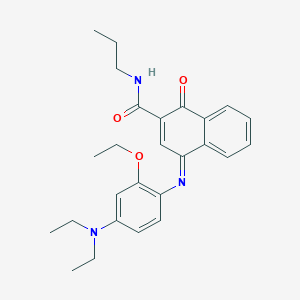
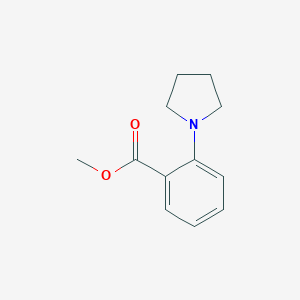

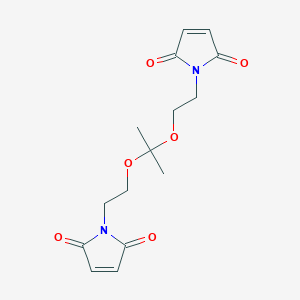

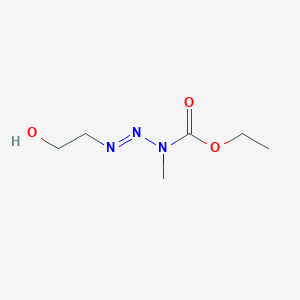
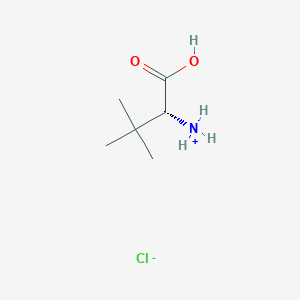
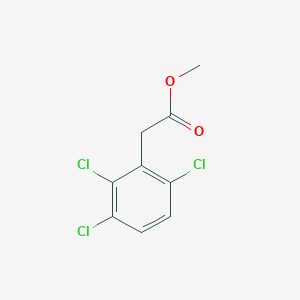
![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)
